molecular formula C7BrF11O B3041156 Perfluorocyclohexanecarbonyl bromide CAS No. 261761-76-6

Perfluorocyclohexanecarbonyl bromide

Cat. No.: B3041156
CAS No.: 261761-76-6
M. Wt: 388.96 g/mol
InChI Key: IMCJGMVADKNDTL-UHFFFAOYSA-N
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Description

Perfluorocyclohexanecarbonyl bromide is a chemical compound with the molecular formula C7BrF11O. It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used in organic synthesis and industrial applications due to its ability to introduce fluorine atoms into various molecules .

Safety and Hazards

Perfluorocyclohexanecarbonyl bromide is classified as an irritant. Safety measures include avoiding contact with eyes and skin, and it should be handled in a well-ventilated area .

Preparation Methods

Perfluorocyclohexanecarbonyl bromide is typically synthesized by reacting perfluorocyclohexanecarbonyl chloride with lithium bromide. The reaction is carried out in anhydrous tetrahydrofuran, where the perfluorocyclohexanecarbonyl chloride is dissolved, and lithium bromide is gradually added . This method ensures high purity and yield of the desired product.

Chemical Reactions Analysis

Perfluorocyclohexanecarbonyl bromide undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism by which perfluorocyclohexanecarbonyl bromide exerts its effects involves the introduction of fluorine atoms into target molecules. This process often enhances the stability, lipophilicity, and bioavailability of the resulting compounds. The molecular targets and pathways involved include various organic substrates that undergo substitution reactions to incorporate the fluorine atoms .

Comparison with Similar Compounds

Perfluorocyclohexanecarbonyl bromide is unique due to its high fluorine content and stability. Similar compounds include:

These compounds share some properties with this compound but differ in their specific applications and molecular structures.

Properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7BrF11O/c8-1(20)2(9)3(10,11)5(14,15)7(18,19)6(16,17)4(2,12)13
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCJGMVADKNDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7BrF11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893376
Record name Perfluorocyclohexanecarbonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261761-76-6
Record name Perfluorocyclohexanecarbonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorocyclohexanecarbonyl bromide
Reactant of Route 2
Perfluorocyclohexanecarbonyl bromide
Reactant of Route 3
Perfluorocyclohexanecarbonyl bromide
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Perfluorocyclohexanecarbonyl bromide
Reactant of Route 5
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Perfluorocyclohexanecarbonyl bromide
Reactant of Route 6
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Perfluorocyclohexanecarbonyl bromide

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